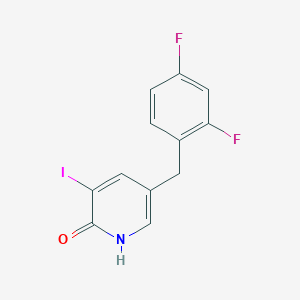
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group, a methoxy group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the piperidine ring and introduce the substituents through a series of reactions such as alkylation, reduction, and esterification. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The tert-butyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the aminomethyl group may yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme-substrate interactions, as its structure can mimic natural substrates. It can also be used in the development of enzyme inhibitors or activators.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its unique structure allows for the exploration of new therapeutic targets and the development of novel treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique reactivity and structural features make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. The tert-butyl ester can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(3S,4R)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
- tert-Butyl(3S,4R)-4-(aminomethyl)-3-ethoxypiperidine-1-carboxylate
- tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This unique structure allows for specific interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-6-5-9(7-13)10(8-14)16-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
WXQMQAMXMZTBAB-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8402851.png)









![tert-butyl [(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B8402917.png)



